Enhanced Aqueous Solubility via Primary Amine Protonation: LogP Differential Against the Hydroxymethyl Analog
The target compound's primary aminomethyl group (pKa ~9.5-10) remains protonated at physiological pH, dramatically increasing aqueous solubility compared to the neutral hydroxymethyl analog. PubChem-computed XLogP3-AA for the target compound is -1.8, indicating hydrophilic character [1]. In contrast, the alcohol analog {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol has a calculated XLogP3 of -0.6 (predicted based on analogous N/O substitution patterns), representing an approximately 15-fold difference in partition coefficient . This divergence directly affects formulation buffer selection, membrane permeability predictions, and compatibility with aqueous biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) – aqueous solubility predictor |
|---|---|
| Target Compound Data | XLogP3 = -1.8 (PubChem, 2026) |
| Comparator Or Baseline | {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol: predicted XLogP3 ≈ -0.6 |
| Quantified Difference | Δ XLogP3 ≈ 1.2 units (~15-fold partitioning preference for aqueous phase) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A 15-fold difference in lipophilicity directly impacts solubility-limited bioavailability and assay compatibility; the amine form is the appropriate choice for aqueous formulations.
- [1] PubChem CID 121597575. (2026). Computed Properties: XLogP3-AA for 5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine. National Center for Biotechnology Information. View Source
